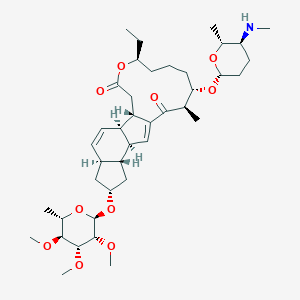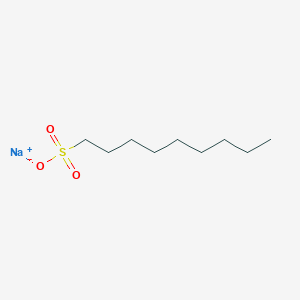
2-(4-Aminopyrimidin-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Aminopyrimidin-2-yl)acetonitrile is a chemical compound that is part of the aminopyrimidine family. Aminopyrimidines are a class of compounds that have been extensively studied due to their presence in various biologically active molecules and potential pharmaceutical applications.
Synthesis Analysis
The synthesis of aminopyrimidine derivatives can be achieved through several methods. One approach involves the domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, with triethylamine as a base catalyst. This method has been shown to produce functionalized 2-amino hydropyridines and 2-pyridinones, depending on the type of substituted acetonitrile used in the reaction . Another synthesis route is the TfOH-mediated [2 + 2 + 2] cycloaddition of ynamides with two discrete nitriles, which yields multi-substituted 4-aminopyrimidine derivatives in good to excellent yields . Additionally, aminomethinylation of acetonitriles with s-triazine leads to the formation of 5-substituted 4-aminopyrimidines, a process supported by the isolation of intermediates .
Molecular Structure Analysis
The molecular structure of 2-(4-Aminopyrimidin-2-yl)acetonitrile and its derivatives is characterized by the presence of the aminopyrimidine core. This core structure is versatile and can be further functionalized to create a wide array of compounds with varying properties and potential applications. The regiocontrolled gold-catalyzed [2+2+2] cycloaddition of ynamides with nitriles is a novel method that constructs the 4-aminopyrimidine core with excellent regioselectivity .
Chemical Reactions Analysis
Aminopyrimidines can undergo various chemical reactions to form new compounds. For instance, 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile can react with different reagents such as triethyl orthoformate, hydrazine hydrate, and acetic anhydride to yield new oxopyrazolinylpyridines and related pyridopyrimidines . These reactions demonstrate the reactivity and versatility of the aminopyrimidine moiety in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Aminopyrimidin-2-yl)acetonitrile derivatives are influenced by their molecular structure. The introduction of various substituents can affect properties such as solubility, melting point, and reactivity. For example, the synthesis of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles involves a three-component condensation that yields compounds characterized by NMR, IR, UV, MS, and elemental analyses . These analytical techniques are crucial for determining the physical and chemical properties of the synthesized compounds.
科学的研究の応用
Solubility Studies
A study by Yao, Xia, & Li (2017) focuses on the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various solvents, including acetonitrile, providing insights into the solubility behavior of similar pyrimidine derivatives.
Synthesis of Novel Compounds
Research by Ghandi, Salimi, & Olyaei (2006) describes a novel reaction involving 2-aminopyrimidine, leading to the synthesis of triarylhexahydrotriazines, showcasing the chemical reactivity of aminopyrimidine compounds.
Development of Kinase Inhibitors
The work of Gaillard et al. (2005) demonstrates the use of aminopyrimidine derivatives in developing inhibitors for the c-Jun N-terminal kinase, an enzyme involved in various diseases, highlighting the therapeutic potential of these compounds.
Conductometric Study
A study by Rahimi‐Nasrabadi et al. (2009) investigates the complexation reactions of certain pyrimidines, including 2-aminopyrimidine derivatives, in acetonitrile, providing valuable data on their chemical behavior and interactions.
Charge Transfer Complex Studies
Research by Zulkarnain et al. (2017) explores the charge transfer interactions of 2-aminopyrimidine with chloranilic acid in acetonitrile, contributing to the understanding of molecular interactions and charge transfer mechanisms.
Synthesis of Bioactive Compounds
A study by Lavanya et al. (2010) describes the synthesis of benzamide derivatives from 4-aminopyrimidine-5-carbonitrile, revealing its utility in creating bioactive molecules.
Safety And Hazards
特性
IUPAC Name |
2-(4-aminopyrimidin-2-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-3-1-6-9-4-2-5(8)10-6/h2,4H,1H2,(H2,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBPTRWXOGZXHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminopyrimidin-2-yl)acetonitrile | |
CAS RN |
134318-72-2 |
Source


|
| Record name | 2-(4-aminopyrimidin-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

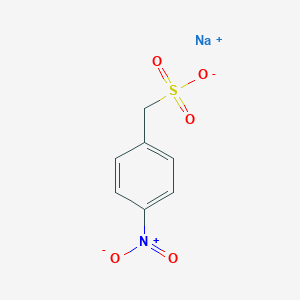

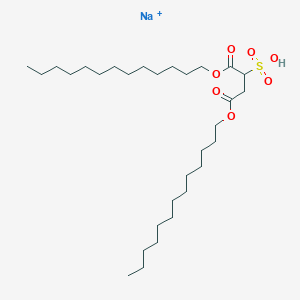




![2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B152870.png)
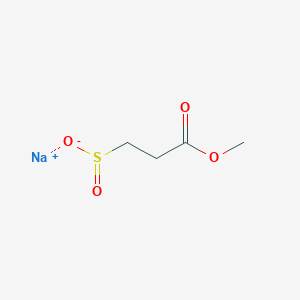

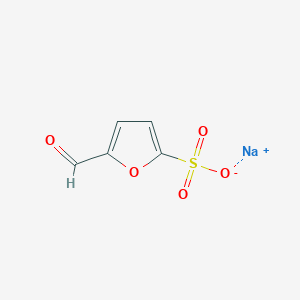
![Pyrazolo[1,5-A]pyridine-2,3-diamine](/img/structure/B152883.png)
